Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative with a methyl ester group at the 3-position and a methyl substituent at the 1-position. This compound is structurally characterized by its pyrazole core, which is substituted with a bromine atom at the 5-position, enhancing its reactivity for further functionalization.
Properties
IUPAC Name |
methyl 5-bromo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCTHGEYAIIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222174-92-6 | |
| Record name | methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate typically involves the bromination of 1-methyl-1H-pyrazole-3-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the bromine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, where the bromine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as a building block for synthesizing various pharmacologically active compounds. Its derivatives have shown potential as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis.
Case Study: Inhibition of DHODH
A study demonstrated that derivatives of pyrazole compounds, including this compound, effectively inhibited DHODH in vitro, leading to reduced cell proliferation in cancer cell lines. The inhibition rate observed was greater than 70% for this compound, indicating its potential as an antitumor agent .
| Compound Name | Activity Type | Inhibition Rate (%) |
|---|---|---|
| This compound | DHODH Inhibition | >70% |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Antifungal | 83.66 |
Antifibrotic Effects
As a precursor for novel inhibitors targeting Rho/MRTF/SRF transcription pathways, this compound holds promise for treating fibrotic diseases such as scleroderma .
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacteria and fungi, suggesting its utility in developing new antimicrobial agents .
Materials Science Applications
In addition to its medicinal uses, this compound is utilized in materials science for developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material characteristics.
Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB), making it a candidate for neurological applications .
Structure–Activity Relationship (SAR)
The presence of the bromine atom and carboxylic acid group enhances the reactivity and biological efficacy of this compound compared to similar compounds without these functional groups .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. For example, they can inhibit enzymes by binding to the active site or alter receptor function by acting as agonists or antagonists .
Comparison with Similar Compounds
The following analysis compares Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, focusing on molecular properties , synthetic routes , reactivity , and applications .
Structural and Functional Group Variations
Notes:
- Molecular weights (*) calculated based on empirical formulas (e.g., Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: C₇H₉BrN₂O₂ = 233.06 g/mol) .
- Similarity scores reflect structural resemblance to the target compound, with higher scores indicating closer analogs .
Physical and Chemical Properties
Key Observations :
- Ester vs. Carboxylic Acid : The carboxylic acid derivative (5-Bromo-1H-pyrazole-3-carboxylic acid) is more polar and hygroscopic than its ester counterparts, impacting solubility and reactivity in synthetic applications .
- Methyl vs. Ethyl Ester : The ethyl ester analog exhibits a higher predicted boiling point and density compared to the methyl ester due to increased molecular weight and alkyl chain length .
Reactivity Trends :
- The bromine atom at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups.
- The methyl ester group is more reactive toward nucleophilic substitution compared to ethyl esters due to steric effects .
Biological Activity
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (MBMP) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MBMP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
MBMP exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets. Key pharmacological properties include:
- Antimicrobial Activity : Studies have demonstrated that MBMP shows significant antibacterial effects against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.
- Anticancer Activity : Research indicates that MBMP possesses cytotoxic effects on several cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : MBMP has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
The biological activity of MBMP can be attributed to several mechanisms:
- Enzyme Inhibition : MBMP acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Oxidative Stress Reduction : MBMP has antioxidant properties that help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of MBMP against a panel of bacterial strains. The results indicated that MBMP exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating potent antibacterial activity .
Case Study 2: Anticancer Potential
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with MBMP resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of exposure to the compound .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
Case Study 3: Anti-inflammatory Activity
Another research study explored the anti-inflammatory effects of MBMP in a murine model of arthritis. The administration of MBMP significantly reduced paw swelling and levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What are the standard synthetic routes for Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution or halogenation of pre-functionalized pyrazole precursors. For example, bromination at the 5-position can be achieved using bromine sources like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) significantly impacts yield. Continuous flow reactors may enhance scalability and purity in industrial settings . Purification often involves column chromatography or recrystallization, with yields ranging from 60–85% depending on the method.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns and regiochemistry. The bromine atom deshields adjacent protons, causing distinct splitting patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHBrNO, MW: 243.05 g/mol) and isotopic patterns characteristic of bromine.
- X-ray Crystallography : Resolves 3D structure and confirms regioselectivity of bromination. SHELX programs are widely used for crystallographic refinement .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and C-Br vibrations (~550 cm) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 5-bromo group enables Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings to introduce aryl, amino, or alkyl groups. Its reactivity is intermediate between chloro and iodo analogs, balancing cost and efficiency. For example, palladium-catalyzed couplings with arylboronic acids proceed at 80–100°C in toluene/water mixtures, yielding biaryl derivatives for pharmaceutical intermediates .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during functionalization of the pyrazole core?
Side reactions (e.g., dehalogenation or dimerization) arise from radical intermediates in bromine-mediated reactions. Computational studies (DFT) reveal that electron-withdrawing groups at the 3-carboxylate position stabilize transition states, reducing side products. Solvent effects (polar aprotic vs. protic) also modulate reaction pathways .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies in antimicrobial or anti-inflammatory assays may stem from impurities, solvent residues, or assay conditions (e.g., pH, cell lines). Strategies include:
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. ADMET predictors (e.g., SwissADME) evaluate logP (~1.8), solubility (~2.1 mg/mL), and cytochrome P450 interactions, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
